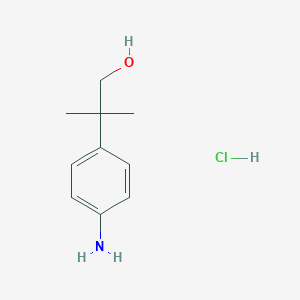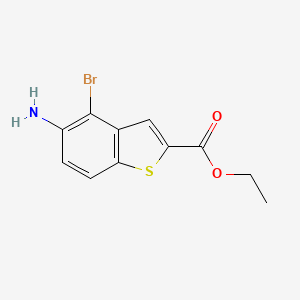![molecular formula C9H8N2O4 B15307916 methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in drug development and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has diverse scientific research applications, including:
作用機序
The mechanism of action of methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused heterocyclic rings and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are widely used in drug development.
Pyridine derivatives: Compounds with a pyridine ring are common in medicinal chemistry and have a wide range of applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C9H8N2O4 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
methyl 3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O4/c1-14-9(13)5-2-6-8(10-3-5)11-7(12)4-15-6/h2-3H,4H2,1H3,(H,10,11,12) |
InChIキー |
OJDKXYDVAHHCDB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(NC(=O)CO2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
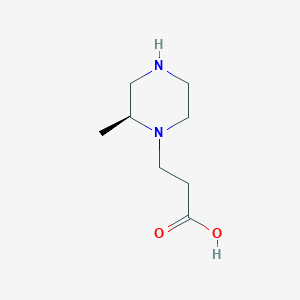
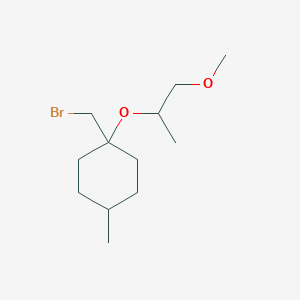
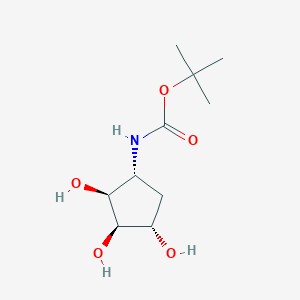
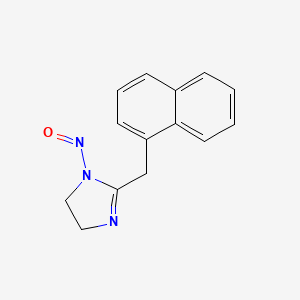
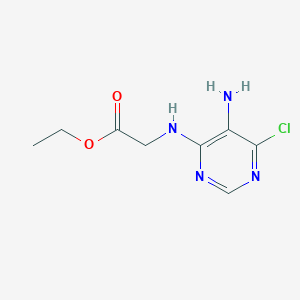
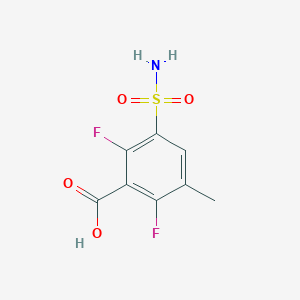
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
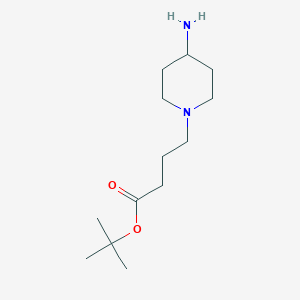
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)

